2-(4-Aminophenyl)-6-fluorobenzothiazole

Description

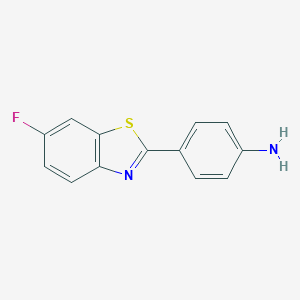

Structure

3D Structure

Properties

IUPAC Name |

4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHRCVGMRDXVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327923 | |

| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328087-15-6 | |

| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 4 Aminophenyl 6 Fluorobenzothiazole

Diverse Synthetic Routes for the 2-(4-Aminophenyl)-6-fluorobenzothiazole Core Structure

The synthesis of the benzothiazole (B30560) scaffold is a well-established area of heterocyclic chemistry, with various methods available for constructing this privileged structure. nih.govmdpi.com These routes range from traditional condensation reactions to more advanced catalyzed processes, each with specific applications and advantages.

Historically, the most common methods for synthesizing 2-substituted benzothiazoles involve the condensation of a 2-aminobenzenethiol with a substance containing a carbonyl or cyano group. mdpi.com A primary conventional route to 2-phenylbenzothiazoles is the Jacobsen cyclization. This method involves the oxidative cyclization of precursor thiobenzanilides. nih.govlookchem.comresearchgate.net For the synthesis of the target compound, this would typically involve reacting 4-fluoro-2-aminothiophenol with a 4-aminobenzaldehyde (B1209532) derivative, followed by cyclization.

Another widely used conventional approach is the direct condensation of 2-aminothiophenols with aromatic aldehydes. mdpi.com For instance, substituted 2-arylbenzothiazoles can be efficiently synthesized through the condensation of 2-aminothiophenol (B119425) and various aldehydes, sometimes using a catalyst system like H2O2/HCl in ethanol (B145695) at room temperature. mdpi.com

While conventional methods like the Jacobsen cyclization are effective, they can present challenges, particularly in controlling regioselectivity when using substituted precursors. For example, the established Jacobsen cyclization of 3-fluoro-thiobenzanilides results in a mixture of the regioisomeric 5- and 7-fluoro-benzothiazoles, complicating purification and yield of the desired isomer. nih.govlookchem.comresearchgate.net To address this, modifications to the general process have been developed to allow for the synthesis of pure samples of specific fluoro-isomers. nih.govresearchgate.net

Modern synthetic chemistry has introduced more sophisticated and efficient methods. These include:

Copper-catalyzed synthesis : This method allows for the formation of 2-substituted benzothiazoles via the condensation of 2-aminobenzenethiols with nitriles. mdpi.com

Iron-catalyzed electrochemical synthesis : An efficient and oxidant-free method has been developed for synthesizing benzothiazoles from ethers and 2-aminobenzenethiols through selective C-O bond cleavage. researchgate.net

Intramolecular cyclization : Ortho-halogenated analogues, such as ortho-halothioureas, can undergo intramolecular cyclization using transition metal catalysts like Cu(I) and Pd(II) to form the benzothiazole ring. mdpi.com

These advanced routes often offer improvements in yield, selectivity, and reaction conditions compared to traditional processes. mdpi.com

Derivatization and Analog Development for Enhanced Biological Profiles

Following the synthesis of the core structure, extensive research has focused on its derivatization to improve efficacy, selectivity, and pharmaceutical properties. The introduction of fluorine and the development of prodrugs are two key strategies. bohrium.comnih.gov

Fluorine is a crucial element in modern drug design, often incorporated to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov In the 2-(4-aminophenyl)benzothiazole series, fluorine substitution on the benzothiazole ring was investigated to block metabolic C-oxidation, a pathway that can lead to inactive metabolites. bohrium.comnih.gov

Structure-activity relationship (SAR) studies have revealed that the position of the fluorine atom significantly impacts the biological activity and dose-response profile. nih.gov While the parent compound often shows potent but selective activity, fluorinated derivatives can retain this potency and selectivity while offering improved metabolic profiles. bohrium.comnih.gov

For example, studies on a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles demonstrated that:

Fluorinated analogues were potently cytotoxic, with GI50 values less than 1 nM in sensitive human breast cancer cell lines (MCF-7 and MDA 468). nih.govlookchem.comresearchgate.net

The characteristic biphasic dose-response relationship of the benzothiazole series was exhibited by the 4- and 6-fluoro-benzothiazoles but not by the 5- and 7-fluoro isomers. nih.govlookchem.comresearchgate.net

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as the most potent broad-spectrum agent in the NCI cell panel and does not produce exportable metabolites in the presence of sensitive cells, unlike the 6-fluoro isomer. bohrium.comnih.govnih.gov

These findings underscore the importance of precise fluorine placement in optimizing the antitumor profile of these compounds. The favorable effect of aromatic fluorine may be attributed to its ability to enhance drug-target interactions, potentially through hydrogen bonding. researchgate.net

Table 1: Impact of Fluorine Position on Benzothiazole Activity

| Compound Analogue | Dose-Response Profile | Metabolic Profile | Spectrum of Action |

| 4-Fluoro-benzothiazole | Biphasic nih.govlookchem.com | - | - |

| 5-Fluoro-benzothiazole | Not Biphasic nih.govlookchem.com | No exportable metabolites nih.gov | Broad bohrium.comnih.gov |

| 6-Fluoro-benzothiazole | Biphasic nih.govlookchem.com | Produces exportable metabolites nih.gov | - |

| 7-Fluoro-benzothiazole | Not Biphasic nih.govlookchem.com | - | - |

A significant challenge with potent compounds like 2-(4-aminophenyl)benzothiazoles is their lipophilicity, which can lead to poor aqueous solubility, hindering formulation for intravenous administration and potentially limiting bioavailability. nih.govnih.gov Prodrug strategies are employed to overcome these issues by temporarily modifying the drug's structure to improve its physicochemical properties. dntb.gov.uamdpi.comactamedicamarisiensis.ro The goal is to create a water-soluble, stable derivative that efficiently converts back to the active parent drug in vivo. rsquarel.org

For the 2-(4-aminophenyl)benzothiazole series, the exocyclic primary amine function serves as an ideal handle for prodrug derivatization. nih.govnih.gov

A successful prodrug approach for this class of compounds involves conjugation with amino acids to form amide prodrugs. nih.gov This strategy leverages the high water solubility of amino acid salts. Specifically, alanyl- and lysyl-amide hydrochloride salts have been successfully conjugated to the primary amine of 2-(4-aminophenyl)benzothiazoles. nih.govnih.gov

This structural manipulation effectively converts the lipophilic parent drugs into water-soluble prodrugs, making them suitable for aqueous formulations. nih.gov Key characteristics of these amino acid prodrugs include:

Enhanced Aqueous Solubility : The primary goal of converting the lipophilic benzothiazoles into water-soluble forms is achieved. nih.govnih.gov

Chemical Stability : The prodrugs are stable in formulation, preventing premature degradation. nih.govnih.gov

Quantitative Bioreversion : They are designed to rapidly and completely revert to the parent amine in vivo, ensuring the active drug is released to exert its effect. nih.govnih.gov

Retention of Activity : The prodrugs retain the selective antitumor activity of their parent compounds, showing growth inhibitory potency against the same sensitive cell lines while remaining inactive against resistant lines. nih.gov

The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, in particular, has been highlighted as a promising candidate for clinical evaluation. nih.gov Preclinical studies demonstrated that this prodrug rapidly converts to the active parent compound in mice, rats, and dogs, achieving plasma concentrations sufficient to elicit cytocidal activity for over six hours. nih.gov This approach successfully addresses the pharmaceutical limitations of the parent compound without compromising its potent and selective biological activity. nih.govnih.gov

Radiosynthesis of Fluorinated Benzothiazoles for Molecular Imaging Applications

The development of fluorinated benzothiazoles as molecular imaging agents, particularly for Positron Emission Tomography (PET), requires specialized synthetic methods to incorporate the positron-emitting radionuclide, fluorine-18 (B77423) (¹⁸F), into the molecular structure. The short half-life of ¹⁸F (approximately 109.8 minutes) necessitates rapid and efficient radiolabeling procedures. nih.govbohrium.comfrontiersin.org

One notable strategy for the radiosynthesis of a fluorinated 2-(4-aminophenyl)benzothiazole derivative, specifically 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole ([¹⁸F]5F203), involves a multi-step process. researchgate.net This method begins with the protection of the amino group of a precursor molecule, followed by the introduction of a trimethyltin (B158744) group. The radiolabeling is then achieved through an electrophilic substitution reaction where the trimethyltin group is replaced by ¹⁸F using [¹⁸F]F₂ gas. The final step involves the deprotection of the amino group to yield the desired radiolabeled benzothiazole. researchgate.net This entire process is designed to be completed within a short timeframe, typically around 60 minutes from the end of bombardment, to maximize the radiochemical yield of the final product. researchgate.net

Another common approach for ¹⁸F-labeling of aromatic compounds, including benzothiazole derivatives, is through nucleophilic aromatic substitution (SₙAr). In this method, a precursor molecule containing a good leaving group, such as a nitro group, is reacted with [¹⁸F]fluoride. For instance, 2-(4'-nitrophenyl)-1,3-benzothiazole has been used as a precursor for the synthesis of 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole. nih.gov The labeling is achieved by heating the precursor with [¹⁸F]fluoride at an elevated temperature (e.g., 150°C) for a short duration (e.g., 20 minutes), resulting in the substitution of the nitro group with ¹⁸F. nih.gov

Table 1: Radiosynthesis Parameters for Fluorinated Benzothiazole Derivatives

| Radiotracer | Precursor | Labeling Method | Reaction Conditions | Radiochemical Yield (RCY) |

| [¹⁸F]5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole | Amino-protected trimethyltin precursor | Electrophilic substitution with [¹⁸F]F₂ | Alkaline deprotection | ~10% |

| 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | 2-(4'-nitrophenyl)-1,3-benzothiazole | Nucleophilic aromatic substitution with [¹⁸F]fluoride | 150°C, 20 minutes | 38% |

Integration of Novel Structural Moieties (e.g., Carborane Cages) into Benzothiazole Derivatives

The modification of the this compound scaffold extends to the incorporation of unique structural units like carborane cages. Carboranes, which are polyhedral boron-carbon clusters, offer distinct physicochemical properties that can be harnessed in drug design. nih.govresearchgate.net Specifically, they can act as hydrophobic pharmacophores or be used in boron neutron capture therapy (BNCT).

Research has focused on synthesizing analogues of 2-(4-aminophenyl)benzothiazole where the phenyl ring is substituted by a m-carborane (B99378) cage. nih.govresearchgate.net Two primary synthetic strategies have been developed to achieve this.

In the first approach, for the synthesis of 1-(9-amino-1,7-dicarba-closo-dodecaboran-1-yl)-benzothiazole, the benzothiazole moiety is first attached to one of the carbon atoms of the m-carborane cluster. nih.govresearchgate.net This is followed by a multi-step sequence to introduce the amino group onto the carborane cage. nih.govresearchgate.net

The second strategy, employed for the synthesis of 1-(9-amino-1,7-dicarba-closo-dodecaboran-1-yl)-6-hydroxybenzothiazole, involves an initial iodination of the carborane cage. nih.govresearchgate.net Subsequently, the benzothiazole group is introduced, followed by a more extensive series of reactions to install the amino group. nih.govresearchgate.net

These synthetic routes demonstrate the feasibility of replacing the phenyl group of 2-(4-aminophenyl)benzothiazole with a carborane cage, thereby creating novel derivatives with potentially altered biological activities and applications. The resulting carboranyl benzothiazoles have also been successfully radiolabeled with carbon-11 (B1219553), indicating their potential for use in molecular imaging. nih.govresearchgate.net

Table 2: Synthetic Strategies for Carborane-Containing Benzothiazole Analogues

| Target Compound | Key Synthetic Steps |

| 1-(9-amino-1,7-dicarba-closo-dodecaboran-1-yl)-benzothiazole | 1. Introduction of the benzothiazole group onto the m-carborane cluster. 2. Three-step introduction of the amino group. |

| 1-(9-amino-1,7-dicarba-closo-dodecaboran-1-yl)-6-hydroxybenzothiazole | 1. Iodination of the m-carborane cage. 2. Introduction of the benzothiazole group. 3. Six-step introduction of the amino group. |

Advanced Research on Biological Activities and Mechanistic Insights of 2 4 Aminophenyl 6 Fluorobenzothiazole

Antitumor Research and Pharmacological Efficacy

The chemical compound 2-(4-Aminophenyl)-6-fluorobenzothiazole and its derivatives have demonstrated significant potential as antitumor agents. nih.gov Extensive research has revealed their potent and selective activity against various human cancer cell lines, both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govnih.gov

In Vitro Cytotoxicity and Growth Inhibition Studies across Human Cancer Cell Lines

Studies on cultured human cancer cells have shown that 2-(4-aminophenyl)benzothiazoles can effectively inhibit the growth of specific cancer types. nih.gov

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is notably selective, showing high potency against certain cancer cell lines while being inactive against others. nih.govbohrium.com This selectivity has been observed in various cancer types, including breast, colon, ovarian, and renal carcinomas. nih.govnih.gov

For instance, the parent compound, 2-(4-aminophenyl)benzothiazole, exhibits potent growth-inhibitory activity in the nanomolar range against a variety of human breast cancer cell lines. acs.orgnih.gov This includes both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cell lines. nih.govnih.gov However, it is largely inactive against other cell types, such as prostate cancer cell lines. nih.govnih.gov

The introduction of a fluorine atom at the 6-position of the benzothiazole (B30560) ring, creating this compound, maintains this potent and selective cytotoxicity. bohrium.com Fluorinated derivatives, including the 6-fluoro isomer, have shown significant growth inhibitory effects, with GI50 values (the concentration required to inhibit cell growth by 50%) of less than 1 nM in sensitive human breast cancer cell lines like MCF-7 and MDA-468. bohrium.com In contrast, these compounds were found to be inactive (GI50 > 10 microM) against cell lines such as the PC-3 prostate cancer line and the non-malignant HBL-100 breast cell line. bohrium.com

The table below summarizes the in vitro cytotoxicity of a fluorinated benzothiazole analogue in various human cancer cell lines.

| Cell Line | Cancer Type | Potency (GI50) |

| MCF-7 | Breast (ER+) | < 1 nM |

| MDA-468 | Breast (ER-) | < 1 nM |

| PC-3 | Prostate | > 10 µM |

| HBL-100 | Breast (Non-malignant) | > 10 µM |

| HCT-116 | Colon | > 10 µM |

This selective action suggests a unique mechanism of action that is not shared by other known classes of chemotherapy drugs. nih.gov

A distinctive feature of the antitumor activity of 2-(4-aminophenyl)benzothiazoles is the characteristic biphasic dose-response relationship observed in sensitive cancer cell lines. nih.govbohrium.com This phenomenon, where the compound shows potent inhibition at low concentrations but reduced activity at higher concentrations, has been a subject of investigation. bohrium.compsu.edu

The 4- and 6-fluoro-benzothiazoles have been shown to exhibit this biphasic dose-response curve. bohrium.com It is hypothesized that the formation of a metabolite may be responsible for this effect. bohrium.com This biphasic nature is dependent on the duration of drug exposure. nih.govnih.gov

In Vivo Antitumor Efficacy in Preclinical Animal Models

The promising in vitro results for 2-(4-aminophenyl)benzothiazole derivatives have been further supported by in vivo studies in animal models.

Xenograft models, where human tumors are grown in immunocompromised mice, have been instrumental in evaluating the in vivo antitumor efficacy of these compounds. nih.govnih.gov Studies have shown that derivatives of 2-(4-aminophenyl)benzothiazole can significantly inhibit the growth of human breast and ovarian tumor xenografts. nih.govnih.gov

For example, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, known as Phortress, has demonstrated superior potency in vivo against such xenografts. nih.gov In a glioma xenograft rat model, treatment with 2-(4-aminophenyl)benzothiazole led to a significant reduction in tumor volume. nih.govnih.gov

The table below presents data on the in vivo efficacy of a 2-(4-aminophenyl)benzothiazole derivative in a glioma xenograft model.

| Animal Model | Cancer Type | Treatment | Outcome |

| Rat | Glioma | 2-(4-aminophenyl)benzothiazole | Significant reduction in tumor volume |

The in vivo studies have consistently demonstrated the ability of these compounds to retard tumor growth. nih.gov Treatment with 2-(4-aminophenyl)benzothiazole derivatives has been shown to significantly delay the progression of tumors in various xenograft models. nih.govnih.gov

In a study involving a glioma rat model, treatment with 2-(4-aminophenyl)benzothiazole for 21 days resulted in a reduction of tumor volume to 12% compared to untreated controls. nih.govnih.gov This highlights the potent tumor growth retardation capabilities of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Antitumor Efficacy

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For the 2-(4-aminophenyl)benzothiazole series, SAR studies have been crucial in identifying derivatives with enhanced antitumor efficacy. nih.govresearchgate.netnih.gov These studies have shown that the benzothiazole nucleus is essential for the compound's activity. bohrium.com

Influence of Substituents on Pharmacological Potency and Selectivity

The pharmacological potency and selectivity of 2-(4-aminophenyl)benzothiazole derivatives are highly dependent on the nature and position of various substituents. nih.govresearchgate.net The core 2-(4-aminophenyl)benzothiazole structure is a potent and selective pharmacophore. nih.gov

Metabolism plays a critical role in the selective antitumor properties of these compounds. bohrium.com The cytochrome P450 enzyme CYP1A1 is implicated in the bioactivation of these benzothiazoles into reactive species that can form DNA adducts, leading to apoptosis in sensitive cancer cells. nih.govnih.gov The induction of CYP1A1 is a crucial event determining the antitumor specificity of this series. bohrium.comlookchem.com

Fluorinated analogs generally retain potency and selectivity against sensitive cell lines. bohrium.com For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is a potent, broad-spectrum agent. lookchem.com This particular derivative does not produce exportable metabolites in the presence of sensitive MCF-7 cells, unlike its 6-fluoro isomer. bohrium.comlookchem.com The introduction of a methyl group at the 3'-position of the aminophenyl ring has been shown to increase potency. bohrium.com

Molecular Imaging Applications in Neurodegenerative Disorders

The this compound scaffold has been pivotal in the development of molecular imaging agents for neurodegenerative disorders, particularly Alzheimer's disease. nih.govacs.orgchemrxiv.org The ability of these compounds to bind to β-amyloid plaques makes them suitable candidates for developing radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.govfrontiersin.orgnih.govcms.gov

Development of this compound-based Radiotracers for Amyloid Plaque Detection

A significant area of research has been the development of radiolabeled 2-(4-aminophenyl)benzothiazole derivatives for the in vivo detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govacs.orgnih.govnih.gov These imaging agents are designed to cross the blood-brain barrier and bind with high affinity and specificity to Aβ aggregates. nih.govacs.org

Several PET radiotracers based on the benzothiazole structure have been developed, including derivatives labeled with fluorine-18 (B77423) ([¹⁸F]) and carbon-11 (B1219553) ([¹¹C]). chemrxiv.orgnih.govnih.gov For instance, [¹⁸F]Flutemetamol, an [¹⁸F]-labeled benzothiazole derivative, has been approved for clinical use to estimate Aβ plaque density in the brain. acs.orgnih.gov Additionally, researchers have explored labeling with technetium-99m (⁹⁹ᵐTc) for SPECT imaging, which offers a more cost-effective and accessible diagnostic tool. nih.gov

Affinity and Specificity for β-Amyloid Fibrils in Vitro

The effectiveness of these imaging agents relies on their high affinity and specificity for β-amyloid fibrils. In vitro studies are essential to determine these binding properties. Competitive binding assays are commonly used to measure the binding affinity (Ki) of new compounds against a known radioligand.

For example, a study on 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole (B1247363) showed a high binding affinity to synthetic Aβ(1-40) fibrils with a Ki of 11 nM. nih.gov Another study on a series of 2-(4'-fluorophenyl)-1,3-benzothiazoles reported Ki values between 2.2 and 22.5 nM for Aβ plaques in human brain homogenates. nih.gov Liposomes decorated with 2-(4'-aminophenyl)benzothiazole have also been shown to effectively inhibit the formation of Aβ1-42 fibrils. nih.gov

The table below presents the in vitro binding affinities of several benzothiazole derivatives for β-amyloid fibrils.

| Compound | Target | Ki (nM) |

| 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole | Synthetic Aβ(1-40) fibrils | 11 |

| 2-(4'-fluorophenyl)-1,3-benzothiazole derivative 1 | Aβ plaques (human brain) | 2.2 |

| 2-(4'-fluorophenyl)-1,3-benzothiazole derivative 2 | Aβ plaques (human brain) | 22.5 |

| ⁹⁹ᵐTc-labeled 2-(4′-aminophenyl)benzothiazole complex | Amyloid fibrils | 13.6 |

Ki is the inhibition constant, indicating the concentration of the compound required to inhibit 50% of the binding of a radioligand to the target. Data compiled from multiple sources. nih.govnih.govnih.gov

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Imaging Evaluations

Derivatives of this compound have been investigated as potential imaging agents for detecting beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease, using non-invasive nuclear imaging techniques. rsc.org The development of such tracers for Single Photon Emission Computed Tomography (SPECT) is particularly sought after due to its cost-effectiveness and wider accessibility compared to Positron Emission Tomography (PET). nih.govnih.gov

Researchers have successfully labeled 2-(4'-aminophenyl)benzothiazole derivatives with radioisotopes suitable for SPECT imaging. One such development involved joining the 2-(4'-aminophenyl)benzothiazole structure with a technetium-99m (99mTc) core, creating a stable, neutral, and lipophilic complex (99mTc-1). nih.govnih.gov This complex was developed as a potential low-cost and broadly accessible diagnostic tool for Alzheimer's disease. nih.govnih.gov In vitro studies confirmed that the non-radioactive rhenium (Re) analogue of this complex selectively stains Aβ plaques on sections of human brain tissue from Alzheimer's patients. nih.govnih.gov

Another approach involved the synthesis and radioiodination of a derivative, 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole, labeled with iodine-125 (B85253) ([125I]6). nih.gov This compound was identified as a potent and brain-permeable amyloid ligand suitable for SPECT imaging. nih.gov In vitro binding assays showed that [125I]6 exhibited significantly higher binding to frontal cortex homogenates from post-mortem Alzheimer's disease brains compared to age-matched controls, with no differential binding observed in the cerebellum, a region typically spared from Aβ pathology. nih.gov

While PET is a powerful imaging modality, much of the research focus for this specific class of compounds has been on developing SPECT agents. The benchmark PET tracer for amyloid imaging, Pittsburgh compound-B ([11C]PIB), serves as a standard against which new potential imaging agents are often compared. nih.govnih.gov The development of 18F-labeled benzothiazoles has also been explored, as the longer half-life of fluorine-18 (18F) offers logistical advantages over carbon-11 (11C). nih.gov

Brain Uptake and Clearance Kinetics in Preclinical Models

The ability of a potential imaging agent to cross the blood-brain barrier and subsequently clear from healthy tissue is critical for its utility. Preclinical studies in mice have demonstrated that radiolabeled derivatives of 2-(4-aminophenyl)benzothiazole possess favorable pharmacokinetic profiles for brain imaging.

The 99mTc-labeled complex (99mTc-1) displayed satisfactory initial brain uptake in healthy mice, with 0.53% of the injected dose per gram of tissue (%ID/g) detected at 2 minutes post-injection. nih.gov More importantly, in a transgenic mouse model of Alzheimer's disease (5xFAD), the tracer showed notable retention in the brain, with 1.94% ID/g remaining at 90 minutes, suggesting specific binding to amyloid plaques. nih.gov

Similarly, the radioiodinated compound [125I]6 readily penetrated the blood-brain barrier in normal mice, achieving a high initial concentration of 6.43 ± 0.62 %ID/g in the whole brain at 2 minutes post-injection. nih.gov The compound also demonstrated good clearance from the brain in the absence of amyloid deposits, with the radioactivity concentration decreasing to 0.40 ± 0.05 %ID/g by 30 minutes. nih.gov

Another study evaluating an 18F-labeled benzothiazole derivative, [18F]5, showed a brain washout ratio (ratio of %ID at 2 minutes to 60 minutes) of 23.1 in normal mice. nih.gov This rapid clearance from healthy brain tissue is a desirable characteristic for an amyloid imaging agent, as it enhances the signal-to-noise ratio by reducing background radioactivity. nih.gov

| Compound | Animal Model | Initial Brain Uptake (2 min p.i.) | Brain Clearance |

| 99mTc-1 | Healthy Mice | 0.53 %ID/g | Showed in vivo stability |

| 99mTc-1 | 5xFAD Transgenic Mice | - | 1.94 %ID/g at 90 min (retention) |

| [125I]6 | Normal Mice | 6.43 ± 0.62 %ID/g | Cleared to 0.40 ± 0.05 %ID/g by 30 min |

| [18F]5 | Normal Mice | 3.6 ± 1.4 %ID/g | Washout ratio of 23.1 (2 min to 60 min) |

Comparative Analysis with Established Amyloid Imaging Ligands

The performance of new amyloid imaging candidates is often benchmarked against established ligands. The most well-known PET tracer is [11C]Pittsburgh Compound-B ([11C]PIB), while derivatives of Thioflavin T are commonly used in in vitro binding assays. nih.govnih.govnih.gov

In competitive binding assays, the derivative 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole (Compound 6) demonstrated a high affinity for synthetic Aβ(1-40) fibrils, with an inhibition constant (Ki) of 11 ± 1.1 nM. nih.gov This assay used a tritiated analog of Thioflavin T, [3H]BTA-1, as the competing radioligand, indicating that the new compound binds to a similar site on the amyloid fibril. nih.gov

The 99mTc-labeled benzothiazole derivative, 99mTc-1, also showed high in vitro affinity for amyloid fibrils with a Ki value of 13.6 nM. nih.gov

An 18F-labeled benzothiazole, [18F]5, was directly compared to [11C]PIB in biodistribution studies in normal mice. nih.gov The initial brain uptake of [18F]5 at 2 minutes post-injection was significantly higher than that of [11C]PIB (3.6 ± 1.4 %ID/g vs. a lower value for PIB). nih.gov Furthermore, the brain washout ratio for [18F]5 was nearly four-fold higher than that of [11C]PIB (23.1 vs. 6.0), suggesting a more rapid clearance from non-target brain tissue, which could potentially lead to better imaging contrast. nih.gov

| Compound/Ligand | Target | Binding Affinity (Ki) | Notes |

| Compound 6 | Synthetic Aβ(1-40) fibrils | 11 ± 1.1 nM | Competed with [3H]BTA-1 |

| 99mTc-1 | Amyloid fibrils | 13.6 nM | In vitro assay |

| [11C]PIB | Aβ plaques | - | Established PET tracer, used for in vivo comparison |

| [18F]5 | Aβ plaques | - | Showed higher initial brain uptake and faster washout than [11C]PIB in mice. nih.gov |

Broad-Spectrum Biological Activity Investigations

Beyond their applications in neuroimaging, benzothiazole derivatives, including those related to this compound, have been explored for a range of other biological activities.

Antimicrobial Properties (Antibacterial and Antifungal)

The benzothiazole nucleus is a component of various compounds screened for antimicrobial efficacy. pharmahealthsciences.net The introduction of a fluorine atom into such molecules is a known strategy to potentially enhance therapeutic efficacy and lipid solubility. psu.edu

Antibacterial Activity: Studies on novel 6-fluorobenzothiazole derivatives have shown promising antibacterial activity. pharmahealthsciences.net In one study, synthesized 6-fluorobenzothiazole substituted nih.govresearchgate.netresearchgate.nettriazole analogues were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumonia). pharmahealthsciences.net Certain compounds in the series demonstrated potent activity when compared to the standard antibiotic ciprofloxacin. pharmahealthsciences.net The search for new antibacterial agents is driven by the rise of multidrug-resistant bacteria, and benzothiazole derivatives represent a class of compounds of continued interest. mdpi.com Research has explored fluorinated 2-(4-aminophenyl)benzothiazoles for their biological properties, and related structures like fluorobenzoylthiosemicarbazides have shown activity against pathogenic Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). nih.govmdpi.com

Antifungal Activity: Various 6-fluorobenzothiazole derivatives have also been evaluated for antifungal properties. researchgate.net A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were screened against a variety of fungal strains, with some compounds showing activity comparable or slightly better than the standard drug amphotericin B. researchgate.net Other studies on 6-substituted 2-aminobenzothiazole (B30445) derivatives found that almost all tested compounds showed some level of antifungal activity. nih.gov Specifically, certain derivatives were highly effective against Candida albicans, Candida parapsilosis, and Candida tropicalis, with minimum inhibitory concentration (MIC) values in the range of 4-8 μg/mL. nih.gov C-6 substituted benzothiazole derivatives have also shown potent activity against C. albicans, a common cause of skin and mucosal infections. scitechjournals.com

Anti-inflammatory Effects

Inflammation is a key pathological component of numerous diseases, and there is significant interest in developing novel anti-inflammatory agents. ekb.eg Benzothiazole derivatives have been investigated for this purpose. A study involving novel synthesized N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} derivatives found that several compounds exhibited excellent percentage of inhibition in a carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory drugs. researchgate.net The activity of these compounds was compared to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802). researchgate.net

In a more recent study, a series of 6-fluoro benzothiazole substituted 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for anti-inflammatory activity. ekb.eg In vivo results revealed that three compounds displayed significant anti-inflammatory effects, surpassing the efficacy of diclofenac sodium. ekb.eg Computational docking studies suggested that these compounds exhibit a substantial binding affinity for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. ekb.eg Research on other benzothiazole derivatives has also pointed to the inhibition of the NF-κB signaling pathway and downstream enzymes like COX-2 and iNOS as a potential mechanism for their anti-inflammatory and anticancer effects. turkjps.org

Molecular Interactions with Biological Macromolecules (e.g., DNA, Human Serum Albumin)

Interaction with DNA: The interaction of 2-(4-Aminophenyl)benzothiazole (APB) with calf thymus DNA (ct-DNA) has been investigated using spectroscopic and theoretical methods. researchgate.netasianpubs.org These studies indicate that the molecule binds to the minor groove of the DNA helix. researchgate.netasianpubs.org The binding process is spontaneous, as indicated by negative free energy change (ΔGº) values, and is primarily driven by hydrophobic forces. researchgate.netasianpubs.org Thermodynamic analysis revealed positive enthalpy (ΔHº) and entropy (ΔSº) changes, which is characteristic of hydrophobic interactions. researchgate.netasianpubs.org Despite this binding, circular dichroism (CD) studies showed no significant structural alterations to the DNA itself. researchgate.netasianpubs.org The binding constant (Kb) was determined to be in the order of 105 M-1. researchgate.netasianpubs.org In other contexts, certain antitumor 2-(4-aminophenyl)benzothiazole derivatives have been shown to form covalent DNA adducts after metabolic activation within sensitive cancer cells, which is proposed as a mechanism for their selective cell-killing activity. nih.govnih.gov

Interaction with Human Serum Albumin (HSA): Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. researchgate.net The binding of 2-(4-Aminophenyl)benzothiazole (APB) to HSA has been characterized using spectroscopic and molecular docking techniques. researchgate.net The interaction involves a dynamic quenching mechanism, and the binding was found to be spontaneous. researchgate.net Thermodynamic data suggested that electrostatic forces play a significant role in the binding process. researchgate.net Site-specific marker displacement studies revealed that APB binds to subdomain IIA of the albumin protein. researchgate.net The binding constant (Kb) was found to be in the order of 105 M-1. researchgate.net Circular dichroism studies indicated that the binding of APB did not induce any major structural changes in the HSA protein. researchgate.net

| Macromolecule | Ligand | Binding Site/Mode | Binding Constant (Kb) | Key Thermodynamic Parameters |

| ct-DNA | 2-(4-Aminophenyl)benzothiazole | Minor Groove | ~1.0 - 3.5 x 105 M-1 | ΔGº < 0, ΔHº > 0, ΔSº > 0 (Hydrophobic forces) researchgate.netasianpubs.org |

| HSA | 2-(4-Aminophenyl)benzothiazole | Subdomain IIA | ~105 M-1 | ΔGº < 0 (Spontaneous, electrostatic forces) researchgate.net |

Advanced Methodologies and Analytical Techniques in 2 4 Aminophenyl 6 Fluorobenzothiazole Research

Spectroscopic and Computational Approaches

Spectroscopic and computational methods provide the foundational data for understanding the physicochemical properties and potential biological interactions of 2-(4-aminophenyl)-6-fluorobenzothiazole.

The structural confirmation and characterization of newly synthesized this compound and its analogues are established through a combination of spectroscopic techniques. researchgate.net These methods provide detailed information about the molecule's electronic structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for determining the precise molecular structure. For instance, in the characterization of related 2-imino-1,3-thiazolines, the emergence of a characteristic proton singlet for H-4 in ¹H NMR confirms the formation of the thiazoline (B8809763) ring. nih.gov Similarly, ¹³C NMR data reveals key signals for olefinic and C=N carbons, which are crucial for verifying the proposed structures. nih.gov For fluorinated compounds, ¹³C–¹⁹F coupling constants are also observed and analyzed. nih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition and identity. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. The characterization of related novel 6-fluorobenzothiazole analogues has been confirmed using IR spectral data. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : This method is employed to study the electronic absorption properties of the compounds, providing insights into the electronic transitions within the molecule. elsevierpure.comnih.gov

These techniques, when used in concert, provide unequivocal evidence for the structure and purity of this compound derivatives, a prerequisite for any further biological evaluation. researchgate.neteurjchem.com

Computational approaches, including in silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for predicting the biological activity of 2-(4-aminophenyl)benzothiazole derivatives and guiding the design of more potent analogues. scispace.comkau.edu.sa

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For a series of 2-(4-aminophenyl)benzothiazole (APBT) antitumor drugs, QSARs have been successfully established. kau.edu.sa These studies involve calculating various molecular descriptors—such as constitutional, geometrical, topological, and electronic properties—and correlating them with observed activity. scispace.comkau.edu.sa

A typical QSAR study involves:

Descriptor Calculation : A wide range of descriptors, including electronic (e.g., E HOMO, E LUMO), empirical (e.g., MlogP), and geometrical properties, are computed for each molecule in the series. scispace.com

Model Development : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that links the descriptors to the biological activity. imist.ma For aminothiazole derivatives, genetic algorithms combined with MLR have been used to select the most significant descriptors. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously validated using internal (cross-validation) and external (test set) validation methods. imist.ma Successful models for APBTs have shown high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²) values, indicating good predictive ability. scispace.comkau.edu.sa

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is another critical computational tool. For related 2-aminothiazole (B372263) derivatives, these studies have predicted favorable pharmacokinetic properties, such as high intestinal absorption and cell permeability. mdpi.com Molecular docking simulations can further predict the binding interactions of these compounds with their biological targets, such as specific enzymes or receptors, providing insights into their mechanism of action. nih.govnih.gov

| QSAR Model Statistics for 2-(4-aminophenyl)benzothiazoles scispace.comkau.edu.sa | |

| Statistical Parameter | Reported Value |

| Squared Correlation Coefficient (r²) | Up to 0.954 |

| Cross-validated Correlation Coefficient (q²) | Up to 0.867 |

| Validation Method | Validation set of 11 APBTs |

| Result | Excellent correlation between predicted and observed activities |

In Vitro Cell-Based Assays for Biological Evaluation

Following characterization and computational analysis, the biological effects of this compound and its analogues are evaluated using a variety of in vitro cell-based assays. These assays are essential for determining the compound's anticancer potential and elucidating its cellular mechanisms.

Cell viability assays are the primary method for screening the cytotoxic and antiproliferative effects of novel compounds against cancer cell lines. The MTS assay is a widely used colorimetric method for this purpose. tribioscience.combiocompare.com

The principle of the MTS assay is based on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by NADPH-dependent dehydrogenase enzymes in metabolically active, viable cells. biocompare.combroadpharm.com This reduction results in a soluble purple formazan (B1609692) product, the amount of which is directly proportional to the number of living cells. broadpharm.comnih.gov The quantity of formazan is measured by recording the absorbance at approximately 490-500 nm. tribioscience.combiocompare.com

In the context of benzothiazole (B30560) research, the related compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has demonstrated potent and selective antitumor properties. nih.gov Its antiproliferative activity is often determined using assays like MTS or the similar MTT assay, which measures the GI₅₀ value (the concentration required to inhibit cell growth by 50%). nih.gov For example, the antitumor effect of 2-(4-aminophenyl) benzothiazole has been evaluated against human U251 and rat C6 glioma cell lines using the MTT assay, yielding IC₅₀ values of 3.5 and 4 µM, respectively. nih.gov

| Cell Line | Compound | Assay | IC₅₀ / GI₅₀ Value |

| Human U251 Glioma | 2-(4-aminophenyl) benzothiazole | MTT | 3.5 µM nih.gov |

| Rat C6 Glioma | 2-(4-aminophenyl) benzothiazole | MTT | 4 µM nih.gov |

| IGROV1 Ovarian Carcinoma | 2-(4-amino-3-methylphenyl)benzothiazole | Not Specified | < 10 nM nih.gov |

Flow cytometry is a powerful technique used to analyze the effects of a compound on cell cycle progression and to detect apoptosis (programmed cell death). Research on fluorinated benzothiazoles has utilized this method to understand their mechanisms of cytotoxicity.

Treatment of sensitive cancer cells with 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to cause an altered cell cycle profile. nih.gov In one study, exposure of MCF-7 breast cancer cells to 1 µM of 5F 203 for 24 hours resulted in a notable increase in the proportion of cells in the G₁ and S phases, with a corresponding decrease in the G₂/M phase population. nih.gov This indicates that the compound induces cell cycle arrest, preventing cells from progressing to mitosis.

Flow cytometry can also quantify apoptosis by staining cells with specific fluorescent dyes. For example, Annexin V staining can identify early apoptotic cells, while propidium (B1200493) iodide (PI) can identify late apoptotic or necrotic cells. This analysis has been used to confirm that other thiazole (B1198619) derivatives induce cell cycle arrest at specific phases, such as the G2/M phase, and lead to apoptosis. researchgate.net

To delve deeper into the molecular mechanisms of action, researchers analyze changes in gene and protein expression following treatment with this compound derivatives.

Real-time Polymerase Chain Reaction (RT-PCR) : This technique is the gold standard for quantifying messenger RNA (mRNA) levels, providing a measure of gene expression. nih.govgene-quantification.de It is a highly sensitive and specific method used to validate results from broader analyses like microarrays or to investigate the expression of specific genes of interest. nih.govscispace.com Studies on the fluorinated analogue 5F 203 in sensitive MCF-7 cells have used real-time RT-PCR to demonstrate the induction of cytochrome P450 1A1 (CYP1A1) and CYP1B1 transcription. nih.gov This finding is significant as CYP1A1 is believed to play a critical role in the metabolic activation and antitumor activity of this class of compounds. nih.gov

Western Blot : Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.gov It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. nih.gov In studies of 2-(4-aminophenyl) benzothiazole, this method has been used to analyze the expression of proteins related to angiogenesis and the cell cycle. nih.gov For instance, administration of the compound led to a significant decrease in the protein expression of ERK1 and ERK2, alongside enhanced expression of p53. nih.gov These findings suggest that the compound's antitumor effects are mediated through its influence on key signaling and cell cycle control proteins. nih.gov

| Analytical Technique | Target Analyte | Key Finding with Fluorinated Benzothiazole Derivatives |

| Real-time PCR | mRNA | Induction of CYP1A1 and CYP1B1 transcription in MCF-7 cells treated with 5F 203. nih.gov |

| Western Blot | Protein | Decreased expression of ERK1 and ERK2 proteins in glioma models treated with 2-(4-aminophenyl) benzothiazole. nih.gov |

Assessment of DNA Adducts and Damage (e.g., SCGE, TLC, HPLC-based methods)

A critical aspect of understanding the mechanism of action for this benzothiazole series is their ability to induce DNA damage in sensitive cancer cells. Research has shown that these compounds can be metabolically activated within tumor cells, leading to the formation of reactive species that covalently bind to DNA, forming DNA adducts. nih.govnih.gov

The investigation of this DNA damage utilizes several advanced analytical techniques. High-performance liquid chromatography (HPLC)-based methods, often coupled with mass spectrometry (LC-MS), are highly sensitive for quantifying specific DNA adducts. hhearprogram.org Studies on the analog 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) revealed that treatment of sensitive MCF-7 breast cancer cells resulted in the formation of DNA adducts. nih.govnih.gov

Key findings from these assessments include:

Cell-Line Specificity: DNA adducts were formed exclusively in tumor cells sensitive to the compound's antiproliferative effects. Inherently resistant cell lines, such as MDA-MB-435 breast carcinoma cells, did not show evidence of DNA damage after exposure. nih.gov

Concentration and Time Dependence: The formation of adducts in MCF-7 cells was dependent on the concentration of the compound. At a 1 µM concentration of 5F 203, one major and several minor adducts were detected, while a 10 µM concentration led to the appearance of a new, dominant adduct. Adducts were also observed to accumulate steadily in the DNA of these cells over a 24-hour exposure period. nih.govnih.gov

In Vivo Confirmation: The formation of DNA adducts was also confirmed in vivo within sensitive ovarian (IGROV-1) and breast (MCF-7) tumor xenografts in mice. nih.gov

Further studies using techniques like the Alkaline Elution assay have shown that 5F 203 induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 cells, while no double-strand breaks were detected. researchgate.net This detailed analysis of DNA damage provides crucial insights into the genotoxic mechanism underlying the compound's antitumor activity.

Table 1: Summary of DNA Adduct and Damage Assessment Findings

| Finding | Methodology Implied | Cell/Model System | Key Result | Source |

|---|---|---|---|---|

| Selective Adduct Formation | HPLC-based methods | MCF-7 (sensitive) vs. MDA-MB-435 (resistant) cells | Adducts formed only in sensitive MCF-7 cells. | nih.gov |

| Concentration-Dependent Adduct Profile | HPLC-based methods | MCF-7 cells | Different major adducts observed at 1 µM vs. 10 µM concentrations. | nih.govnih.gov |

| Time-Dependent Accumulation | HPLC-based methods | MCF-7 cells | Adducts accumulated steadily over a 2 to 24-hour period. | nih.govnih.gov |

| In Vivo Adduct Formation | Not specified | MCF-7 and IGROV-1 xenografts | DNA adducts accumulated within sensitive xenografts in mice. | nih.gov |

| Type of DNA Damage | Alkaline Elution | MCF-7 cells | Induced single-strand breaks and DNA-protein cross-links. | researchgate.net |

Receptor Binding and Ligand-Protein Interaction Studies

The selective activity of 2-(4-aminophenyl)benzothiazoles is closely linked to their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. core.ac.ukmdpi.com Studies have demonstrated that compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) are high-affinity ligands for the AhR. core.ac.uknih.gov

The binding of these benzothiazole ligands to the cytosolic AhR initiates a signaling cascade. nih.gov Upon binding, the ligand-receptor complex translocates to the nucleus, where it drives the expression of specific genes, most notably cytochrome P450 1A1 (CYP1A1). nih.govcore.ac.uk This induction of CYP1A1 is a critical step, as the enzyme metabolically activates the benzothiazole compound into the reactive species responsible for its anticancer effects. nih.gov

The relationship between AhR binding and cellular response can be complex and species-specific. For instance, 5F 203 acts as a potent antagonist of CYP1A1 induction in rat hepatoma cells but is a potent inducer in human MCF-7 cells. core.ac.uk Despite these differences, the ability to act as an agonist at the AhR has been correlated with the antiproliferative activity of the benzothiazole series in both rat and human cell lines. core.ac.uk

Methodologies for studying these interactions include:

Competitive Binding Assays: These assays are used to determine the binding affinity of the compound to the target receptor by measuring its ability to displace a known radiolabeled ligand. nottingham.ac.uk

Gene Expression Analysis: Techniques like real-time polymerase chain reaction (RT-PCR) are used to quantify the induction of target genes, such as CYP1A1 mRNA, following receptor activation. core.ac.uk

Molecular Dynamics Simulations: Computational methods can be employed to model and analyze the stability of the protein-ligand complex and characterize the specific interactions (e.g., hydrophobic bonds, van der Waals forces) that stabilize the binding. nih.gov

In Vivo Preclinical Studies

In vivo studies are essential for evaluating the therapeutic potential and biological effects of a compound in a whole-organism context.

Patient-derived xenograft (PDX) and cell-line-derived xenograft models are fundamental tools in preclinical oncology research. championsoncology.commdpi.com These models involve implanting human tumor cells or tissues into immunodeficient mice or rats, providing a platform to assess a drug's antitumor efficacy in vivo. mdpi.comnih.gov

In the research of 2-(4-aminophenyl)benzothiazole, xenograft models have been crucial for demonstrating its in vivo activity. In one key study, a glioma xenograft rat model was established using C6 glioma cells. nih.govnih.gov Treatment with 2-(4-aminophenyl)benzothiazole resulted in a significant reduction in tumor volume compared to untreated control animals. nih.govnih.gov Furthermore, analysis of the treated tumors showed a 23-fold increase in apoptotic cells and a marked reduction in blood vessel formation, indicating that the compound inhibits tumor growth through the induction of apoptosis and antiangiogenic effects. nih.gov

Other studies have utilized breast (MCF-7) and ovarian (IGROV-1) cancer xenografts in mice to confirm that the compound's mechanism of action, specifically the formation of DNA adducts, occurs within the tumor tissue in vivo. nih.govnih.gov

Table 2: Examples of Animal Models in 2-(4-Aminophenyl)benzothiazole Research

| Animal Model | Cancer Type | Compound Tested | Key In Vivo Finding | Source |

|---|---|---|---|---|

| Rat Xenograft (C6 cells) | Glioma | 2-(4-Aminophenyl)benzothiazole | Significant reduction in tumor volume; increased apoptosis and reduced angiogenesis. | nih.govnih.gov |

| Mouse Xenograft (MCF-7 cells) | Breast Cancer | Prodrug of 5F 203 | Accumulation of DNA adducts within tumor tissue. | nih.gov |

| Mouse Xenograft (IGROV-1 cells) | Ovarian Cancer | Prodrug of 5F 203 | Accumulation of DNA adducts within tumor tissue. | nih.gov |

Advanced imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), adapted for small animals (MicroPET/MicroSPECT), are powerful, non-invasive tools in drug development. nih.gov These modalities allow for the real-time visualization and quantification of the biodistribution, target engagement, and pharmacodynamics of a radiolabeled drug candidate (a tracer) within a living organism. nih.govsnmmi.org

MicroPET: This technique uses positron-emitting radioisotopes (e.g., Fluorine-18) attached to a compound. It offers high sensitivity and allows for dynamic imaging to track where a tracer accumulates in the body over time, which is particularly useful for assessing tumor uptake. snmmi.orgnih.gov

SPECT: This modality uses gamma-emitting radioisotopes, which often have longer half-lives, making it suitable for imaging biological processes that occur over extended periods, such as tracking probes with slow kinetics. nih.gov

While specific MicroPET or SPECT imaging studies for this compound are not detailed in the available literature, these technologies represent a key methodology for the preclinical evaluation of such targeted agents. By radiolabeling a benzothiazole derivative, researchers could non-invasively assess its tumor-targeting capabilities, biodistribution in various organs, and clearance profile, providing invaluable data to guide further development. nih.gov

Pharmacokinetic (PK) studies are a cornerstone of preclinical research, designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov These profiles are typically determined in various animal species, such as mice, rats, and dogs, to understand how the compound behaves in a biological system and to help predict its properties in humans. nih.govresearchgate.net

A preclinical PK profile involves measuring key parameters, including:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Plasma Clearance: The rate at which the drug is removed from the plasma.

Volume of Distribution: The extent to which a drug distributes into body tissues versus remaining in the plasma.

Half-life: The time required for the drug concentration in the body to be reduced by half.

Understanding the metabolic fate of a compound is also critical. In vitro assays using liver microsomes from different species (including humans) can identify the primary metabolic pathways and the enzymes involved, such as the cytochrome P450 family. nih.gov This information is vital for predicting potential drug-drug interactions and inter-species differences in metabolism. While specific ADME data for this compound is not publicly available, this systematic profiling is a standard and mandatory step in its preclinical development pathway.

Future Research Directions and Translational Outlook for 2 4 Aminophenyl 6 Fluorobenzothiazole

Further Optimization and Design of Next-Generation Benzothiazole (B30560) Therapeutics

The foundational structure of 2-(4-aminophenyl)-6-fluorobenzothiazole provides a robust starting point for the design of next-generation therapeutics with enhanced efficacy and refined pharmacological properties. Structure-activity relationship (SAR) studies have been instrumental in understanding the critical determinants of antitumor activity within the benzothiazole class. nih.gov For instance, substitutions on both the phenyl ring and the benzothiazole nucleus have been shown to significantly modulate potency and selectivity. nih.govmdpi.com

Future optimization efforts will likely focus on several key areas:

Modification of the Phenyl Ring: Introduction of various substituents on the 2-phenyl ring can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with the aryl hydrocarbon receptor (AhR), a key event in its mechanism of action. nih.gov

Alternative Substitutions on the Benzothiazole Nucleus: While the 6-fluoro substitution has shown promise, exploring other halogen substitutions or functional groups at different positions of the benzothiazole core could lead to analogues with improved metabolic stability or altered target interactions. nih.govfrontiersin.org

Prodrug Strategies: To overcome potential challenges with solubility and bioavailability, the development of water-soluble prodrugs is a viable strategy. The successful clinical development of Phortress, a lysylamide prodrug of the related compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, provides a strong precedent for this approach. nih.govfrontiersin.org

| Compound | Substitution | Observed Effect |

| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | 3'-methyl | Potent and selective antitumor activity nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | 3'-methyl, 5-fluoro | Enhanced potency and circumvention of biphasic dose-response nih.govintoxlab.com |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | 4-, 5-, 6-, 7-fluoro | Varied cytotoxic profiles and metabolic stability nih.govintoxlab.com |

| N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives | Various heterocyclic rings | Considerable anticancer activity in specific cell lines |

Exploration of Combination Therapy Strategies for Enhanced Efficacy

To maximize the therapeutic impact of this compound and circumvent potential resistance mechanisms, the exploration of combination therapy is a critical avenue of research. The unique mechanism of action of benzothiazoles, which is distinct from many standard chemotherapeutic agents, suggests the potential for synergistic or additive effects when combined with other anticancer drugs. nih.gov

Promising combination strategies to investigate include:

Standard Chemotherapeutic Agents: Combining this compound with taxane-based or platinum-based chemotherapy could enhance tumor cell killing through complementary mechanisms of action. mdpi.commdpi.comnih.gov Preclinical studies would be necessary to determine optimal dosing and scheduling to maximize synergy and minimize toxicity.

Targeted Therapies: Given the role of DNA damage in the activity of this class of compounds, combination with PARP inhibitors in tumors with deficiencies in DNA repair pathways presents a rational and compelling strategy. nih.govnih.govd-nb.info

Immunotherapy: Investigating the potential immunomodulatory effects of this compound could open doors for combinations with immune checkpoint inhibitors. The induction of cell death by the benzothiazole could potentially release tumor antigens and create a more immunogenic tumor microenvironment, thereby enhancing the efficacy of immunotherapies. nih.govhubspotusercontent-na1.net

| Combination Approach | Rationale | Potential Benefit |

| With Taxanes/Platinum agents | Complementary mechanisms of cytotoxicity | Increased tumor cell killing and overcoming resistance |

| With PARP inhibitors | Targeting DNA damage repair pathways | Synergistic effects in tumors with DNA repair deficiencies |

| With Immune Checkpoint Inhibitors | Potential for immunogenic cell death | Enhanced anti-tumor immune response |

Development of Novel Imaging Probes with Improved Characteristics

The benzothiazole scaffold has shown utility in the development of imaging agents, particularly for the detection of amyloid plaques in Alzheimer's disease. mdpi.com This provides a strong foundation for the development of novel imaging probes based on the this compound structure for oncologic applications. Radiolabeling this compound or its derivatives with positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F) could enable non-invasive visualization of tumor tissues and aid in patient selection and response assessment. amanote.comresearchgate.netnih.gov

Key objectives for the development of such imaging probes include:

High Specificity and Affinity: The probe must selectively bind to its target within the tumor, which could be the AhR or other relevant biomarkers, with high affinity to ensure a strong signal.

Favorable Pharmacokinetics: The imaging agent should exhibit rapid uptake into the tumor tissue and fast clearance from non-target tissues to provide a high tumor-to-background ratio for clear imaging. nih.gov

Efficient Radiolabeling: The synthesis and radiolabeling process should be efficient and reproducible to allow for routine clinical production. nih.govallucent.com

The development of a specific PET imaging agent for this compound could be instrumental in understanding its in vivo distribution, target engagement, and could serve as a companion diagnostic.

Identification of Biomarkers for Predicting Treatment Response and Patient Stratification

A crucial aspect of the clinical development of this compound is the identification of biomarkers that can predict which patients are most likely to respond to treatment. This allows for a more personalized and effective therapeutic approach.

The most promising biomarker identified for the parent class of compounds is the expression and inducibility of cytochrome P450 1A1 (CYP1A1). nih.govnih.gov The antitumor activity of these benzothiazoles is dependent on their metabolic activation by CYP1A1 within sensitive cancer cells. nih.gov Therefore, tumors with high baseline or inducible levels of CYP1A1 are more likely to be sensitive to the drug.

Future research in this area should focus on:

Validating CYP1A1 as a Predictive Biomarker: Robust clinical validation of CYP1A1 expression (at the mRNA and protein level) as a predictive biomarker for this compound is essential. This would involve analyzing tumor biopsies from patients in clinical trials.

Developing Companion Diagnostics: The development of a reliable and standardized companion diagnostic test to measure CYP1A1 expression in tumors will be necessary for patient stratification.

Exploring Other Potential Biomarkers: While CYP1A1 is a strong candidate, other biomarkers related to the AhR signaling pathway or downstream cellular responses could also be investigated to refine patient selection.

| Biomarker | Role | Method of Detection |

| CYP1A1 mRNA expression | Predicts sensitivity to treatment | Real-time PCR on tumor tissue nih.gov |

| CYP1A1 protein expression | Confirms functional enzyme presence | Immunohistochemistry on tumor biopsies nih.gov |

| AhR expression/activity | Initial target of the drug | To be developed and validated |

Trajectory Towards Clinical Trials and Therapeutic Development

The successful translation of this compound from a promising preclinical compound to a clinically approved therapeutic requires a well-defined development pathway. The journey of Phortress, a prodrug of a closely related benzothiazole, provides a valuable roadmap for this process. nih.govfrontiersin.org

The key stages in the trajectory towards clinical trials include:

IND-Enabling Studies: A comprehensive package of preclinical studies is required to support an Investigational New Drug (IND) application. These studies include pharmacology, toxicology, and pharmacokinetic assessments in relevant animal models to establish a safe starting dose for human trials. intoxlab.commdpi.comcriver.comwuxiapptec.com

Phase I Clinical Trials: The primary goal of Phase I trials is to evaluate the safety, tolerability, and pharmacokinetic profile of the drug in a small group of patients with advanced cancer. Dose-escalation studies are conducted to determine the maximum tolerated dose.

Phase II Clinical Trials: Once a safe dose has been established, Phase II trials are conducted to assess the preliminary efficacy of the drug in specific cancer types. Patient selection in these trials would ideally be guided by the identified biomarkers, such as CYP1A1 expression.

Phase III Clinical Trials: If promising activity is observed in Phase II, large-scale, randomized Phase III trials are initiated to compare the new drug against the current standard of care. These trials are designed to provide definitive evidence of clinical benefit and support regulatory approval.

The development of this compound holds significant promise for the treatment of various cancers. A strategic and well-informed approach to its further development, encompassing medicinal chemistry, combination studies, biomarker discovery, and a clear clinical trial strategy, will be paramount to realizing its full therapeutic potential and ultimately benefiting patients.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Aminophenyl)-6-fluorobenzothiazole?

- Methodology : The compound can be synthesized via condensation reactions. For example, a general approach involves refluxing a substituted benzothiazole precursor (e.g., 5-fluorobenzothiazole amine) with a halogenated aromatic ketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in ethanol under microwave irradiation (130°C, 45 min) . Alternatively, traditional reflux methods using glacial acetic acid as a catalyst and ethanol as a solvent are effective for similar benzothiazole derivatives .

- Key Variables : Reaction time, solvent choice, and temperature significantly impact yield. Microwave-assisted synthesis often enhances efficiency compared to conventional heating .

Q. How is the molecular structure of this compound characterized?

- Analytical Techniques :

- X-ray crystallography resolves planar benzothiazole and phenyl rings, with dihedral angles between rings (e.g., 4.87° for molecule A in analogous compounds) .

- NMR spectroscopy (¹H and ¹³C) confirms substituent positions via characteristic shifts (e.g., fluorine-induced deshielding) .

- Mass spectrometry validates molecular weight (e.g., 202.64 g/mol for related compounds) .

Q. What preliminary biological activities have been reported for benzothiazole analogs?

- Activities :

- Methodological Note : Use minimum inhibitory concentration (MIC) assays for antimicrobial screening and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Experimental Design :

- Solvent Optimization : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to enhance solubility of intermediates .

- Catalyst Screening : Test Brønsted acids (e.g., acetic acid) vs. Lewis acids (e.g., ZnCl₂) for condensation efficiency .

- Temperature Gradients : Use microwave reactors to systematically vary temperatures (80–150°C) and monitor yield via HPLC .

Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?

- Case Study : Discrepancies in antimicrobial potency between studies may stem from:

- Strain Variability : Test across standardized microbial strains (e.g., ATCC collections) .

- Compound Purity : Validate purity (>95%) via HPLC and elemental analysis before bioassays .

- Assay Conditions : Control pH, incubation time, and solvent (e.g., DMSO concentration ≤1% v/v) to ensure reproducibility .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .

- DFT Calculations : Analyze electron distribution at the 6-fluoro substituent to assess its role in bioactivity (e.g., electronegativity effects on membrane penetration) .

Q. How to design pharmacokinetic studies for this compound?

- In Vitro Models :

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS .

- Permeability : Conduct Caco-2 cell assays to evaluate intestinal absorption .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.